1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one
Description
Chemical Structure and Properties
1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one (CAS: 2954-63-4) is a substituted aromatic ketone with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its structure features a propan-1-one backbone substituted with a 2-methyl group and a 4-methoxy-3-methylphenyl aromatic ring. The methoxy group at the para position and methyl group at the meta position on the phenyl ring contribute to its electronic and steric properties, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-π stacking .
Synthesis The compound is synthesized via cyclization reactions involving precursors like N-[4-(4-methoxy-3-methylphenyl)-4-oxo-2-butenoyl]anthranilic acid, which undergoes reflux with acetic anhydride to form benzoxazinone derivatives . Alternative methods for analogous compounds involve Claisen-Schmidt condensations or Friedel-Crafts acylations, though specific protocols for this derivative are less documented in the literature reviewed.
- Pharmaceutical intermediates: For synthesizing bioactive molecules, such as indolyl-derived 4H-imidazoles with cytotoxic properties .
- Material science: As precursors for flame retardants and antibacterial agents in polymer matrices .
- Photocatalysis: Derivatives like 1-(4-ethylphenyl)-2-methylpropan-1-one are by-products in photocatalytic degradation processes of pharmaceuticals (e.g., ibuprofen) .
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(13)10-5-6-11(14-4)9(3)7-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPRKIGPJCLWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466857 | |
| Record name | 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2954-63-4 | |
| Record name | 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxyacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the methoxy and methyl groups on the phenyl ring can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Structural and Functional Differences
Substituent Effects on Reactivity :
- The 4-methoxy-3-methylphenyl group in the target compound enhances steric hindrance compared to simpler analogs like 1-(4-methoxyphenyl)-2-methylpropan-1-one. This reduces nucleophilic attack rates at the carbonyl carbon, as observed in slower acylation reactions .
- Halogenated analogs (e.g., 4-Br derivative) exhibit higher electrophilicity due to electron-withdrawing effects, making them more reactive in SNAr (nucleophilic aromatic substitution) reactions .
Physicochemical Properties :
- The methyl group at the meta position increases hydrophobicity (logP ≈ 3.2) compared to the 4-methoxy-only derivative (logP ≈ 2.8), as inferred from molecular weight and substituent contributions .
- Chalcone derivatives (e.g., 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one) exhibit extended conjugation, enabling visible-light absorption for photocatalytic applications .
Application-Specific Behavior: Flame retardancy: The target compound’s benzoxazinone derivatives show superior thermal stability (decomposition >300°C) compared to non-cyclized analogs due to aromatic heterocyclic rigidity . Photocatalytic by-products: Derivatives like 1-(4-ethylphenyl)-2-methylpropan-1-one form via hydroxyl radical-mediated decarboxylation, highlighting the role of substituents in degradation pathways .
Research Findings and Trends
- Synthetic Methodologies: Cyclization reactions (e.g., acetic anhydride-mediated) are preferred for generating benzoxazinones from the target compound, achieving yields >70% . In contrast, chalcone derivatives require Claisen-Schmidt condensations under basic conditions .
Biological Activity
1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one, commonly referred to by its CAS number 16882-23-8, is an organic compound characterized by a unique molecular structure that includes a methoxy group and a methyl group attached to a phenyl ring. With the molecular formula and a molecular weight of 218.29 g/mol, this compound falls under the ketone classification due to the presence of a carbonyl group (C=O) in its structure.
- Molecular Formula :
- Molecular Weight : 218.29 g/mol
- CAS Number : 16882-23-8
Pharmacodynamics and Pharmacokinetics
Research on the biological activity of this compound primarily focuses on its pharmacodynamics and pharmacokinetics. Preliminary studies suggest potential interactions with various neurotransmitter receptors, including dopamine and serotonin receptors. However, specific interaction profiles are yet to be fully elucidated, indicating a need for further investigation into its safety and efficacy.
Potential Applications
The compound's unique structure suggests potential applications in several fields:
- Pharmaceuticals : Due to its structural similarities with other biologically active compounds, it may exhibit therapeutic effects.
- Flavoring Agents : Its aromatic properties make it a candidate for use in flavoring applications.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| 1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-one | 214360-63-1 | Fluoro substituent instead of methoxy | Potentially different biological activity due to fluorine |
| 4-Methoxyacetophenone | 10039-26-6 | Lacks methyl group on propanone | Simpler structure with fewer functional groups |
| 3-Methoxy-4-methylphenol | 1500-17-0 | Hydroxyl group instead of ketone | Exhibits different solubility and reactivity |
This table illustrates how variations in substituents can influence the biological activity and chemical behavior of similar compounds.
Neuropharmacological Studies
Recent studies have indicated that compounds similar to this compound may possess neuropharmacological properties. For instance, research on isothiazoles has shown inhibitory activity against cyclooxygenases (COX) and lipoxygenase (5-LOX), suggesting that similar mechanisms could be investigated for this compound .
In Vitro Studies
In vitro studies are necessary to explore the compound's effects on human cell lines, particularly concerning neuroinflammation and neuroprotection. Preliminary findings from related compounds indicate potential anti-inflammatory properties, warranting further exploration into the therapeutic applications of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
